3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one
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Overview
Description
3-Bicyclo[221]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one is a complex organic compound that features a bicyclic structure fused with a thiazolidinone ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a thiazolidinone precursor in the presence of a nitrophenyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thiazolidinone compounds .
Scientific Research Applications
3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: A bicyclic compound with similar structural features but lacking the thiazolidinone and nitrophenyl groups.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different functional groups.
Phenyl (3-phenylbicyclo[2.2.1]hept-2-yl)methanone: A compound with a similar bicyclic structure but different substituents.
Uniqueness
3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one is unique due to its combination of a bicyclic structure, a thiazolidinone ring, and a nitrophenyl group. This unique combination of features gives it distinct chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
1212466-43-7 |
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Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O3S/c19-15-9-22-16(12-2-1-3-13(8-12)18(20)21)17(15)14-7-10-4-5-11(14)6-10/h1-3,8,10-11,14,16H,4-7,9H2 |
InChI Key |
ASXTUVFJHPBHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C(SCC3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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